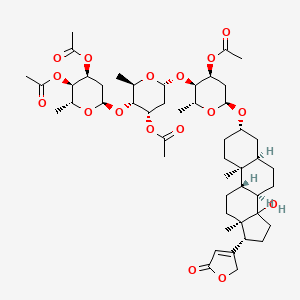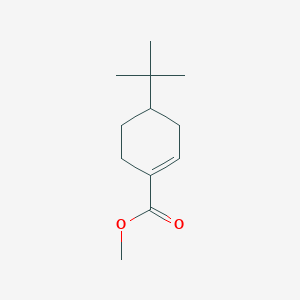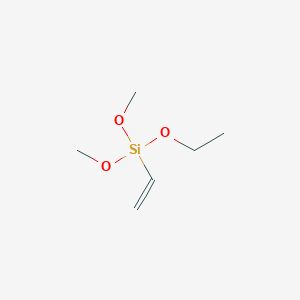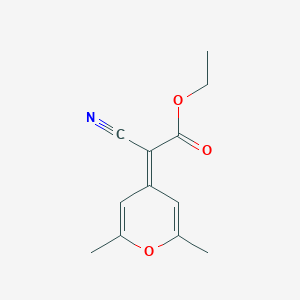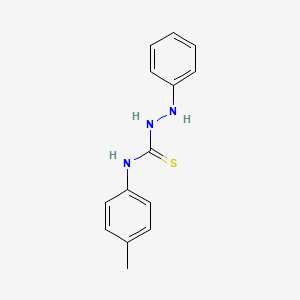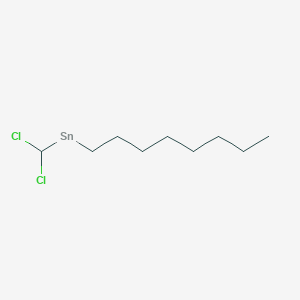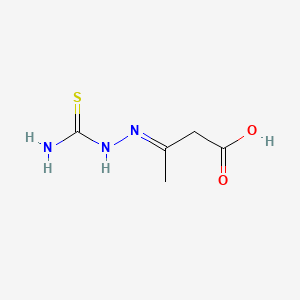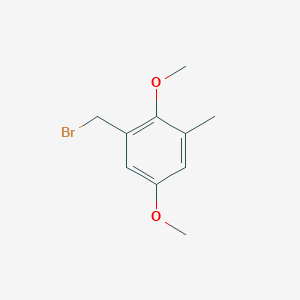
2,3,6,7-Tetramethylocta-2,6-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetramethylocta-2,6-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, and is characterized by the presence of four methyl groups attached to the octadiene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetramethylocta-2,6-diene typically involves the use of mesityl oxide as a starting material. The process includes the reaction of mesityl oxide with potassium hypochlorite in the presence of dioxane and water. The reaction mixture is stirred and cooled as necessary to control the reaction’s vigor. After the reaction, the mixture is acidified and extracted with ether. The ether extract is then distilled under reduced pressure to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
2,3,6,7-Tetramethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.
科学的研究の応用
2,3,6,7-Tetramethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,6,7-Tetramethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The double bonds in the molecule can participate in electrophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,3-Dimethyl-1,3-butadiene: A simpler diene with two methyl groups and two double bonds.
2,3,6,7-Tetramethylocta-2,6-dien: A closely related compound with a similar structure but different substitution patterns.
Tetramethylethylene: Another related compound with four methyl groups but a different arrangement of double bonds.
Uniqueness
2,3,6,7-Tetramethylocta-2,6-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.
特性
CAS番号 |
18495-18-6 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC名 |
2,3,6,7-tetramethylocta-2,6-diene |
InChI |
InChI=1S/C12H22/c1-9(2)11(5)7-8-12(6)10(3)4/h7-8H2,1-6H3 |
InChIキー |
NTEMWPBDYGDTRO-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)CCC(=C(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


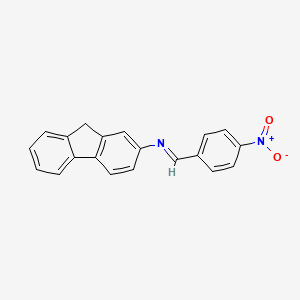
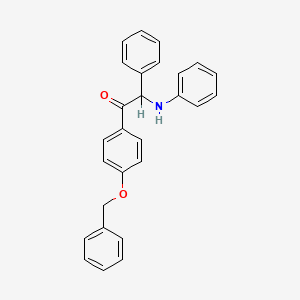
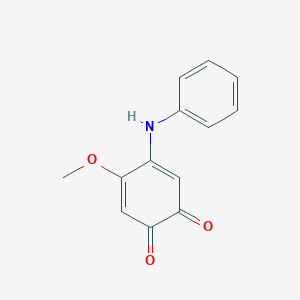
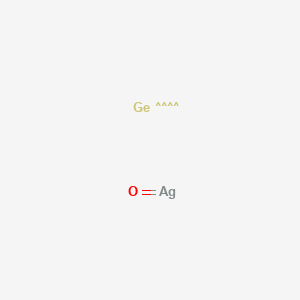
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)
